Ethyl hexanoate - 123-66-0

Ethyl hexanoate

Catalog Number: EVT-308677
CAS Number: 123-66-0
Molecular Formula: C8H16O2
Molecular Weight: 144.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ethyl hexanoate, also known as Ethyl caproate, is an ester resulting from the condensation of hexanoic acid and ethanol . It has a fruity aroma similar to apple peel . It is a volatile aroma and fragrance compound which impacts the quality and flavor of wine, beer, and Japanese sake .


Synthesis Analysis

Ethyl hexanoate can be synthesized enzymatically in a solvent-free system . The process involves the use of biocatalysis to the synthesis of ethyl hexanoate . The reaction parameters such as temperature, enzyme dose, molar ratio of acid to alcohol, speed of agitation, and reaction time can significantly affect the conversion rate . The optimum conditions for maximum conversion have been found to be a temperature of 50 °C, enzyme dose of 2%, molar ratio of acid to alcohol of 1:3, speed of agitation of 250 rpm, and reaction time of 120 minutes .


Molecular Structure Analysis

The molecular formula of Ethyl hexanoate is C8H16O2 . It has a molar mass of 144.214 g/mol .


Chemical Reactions Analysis

The enzymatic synthesis of ethyl hexanoate follows a bi-substrate Ping Pong Bi Bi mechanism with inhibition by both substrates . The activation energy for the enzymatic esterification was determined and calculated to be 25.76 kJ/mol . The positive values of Gibbs-free energy (∆G), enthalpy (∆H) and negative value of entropy (∆S) revealed that the esterification reaction was non-spontaneous and an endothermic reaction .


Physical And Chemical Properties Analysis

Ethyl hexanoate is a colorless liquid . It has a fruity odor . The density of Ethyl hexanoate is 0.87 g/cm^3 . It has a melting point of -67 °C and a boiling point of 168 °C .

Ethyl Acetate

  • Relevance: Ethyl acetate is structurally similar to ethyl hexanoate, both being ethyl esters of carboxylic acids. Both compounds contribute to the fruity aromas found in various beverages, including beer , wine , and Chinese liquor . Excessive ethyl acetate concentration can lead to an undesirable "oxidized" nuance in wine, while ethyl hexanoate is associated with more desirable fruity notes .

Ethyl Butyrate

  • Relevance: Similar to ethyl hexanoate, ethyl butyrate contributes to the fruity and pineapple-like aroma profiles of certain products. Both compounds are ethyl esters with differing carbon chain lengths in their acyl groups. They are both found in significant quantities in alcoholic beverages like cachaça and are relevant for their sensory impact .

Ethyl Octanoate

  • Relevance: Ethyl octanoate, along with ethyl hexanoate, is a significant contributor to the fruity aroma profile of many fruits and beverages. They are both ethyl esters, with the difference being the length of the carbon chain in the acyl portion of the molecule. Both are important aroma compounds in various wines, including icewines and table wines , and are frequently studied for their sensory impact on these beverages .

Methyl Hexanoate

  • Relevance: Methyl hexanoate shares a structural similarity with ethyl hexanoate, both being esters of hexanoic acid. They differ in their alcohol component, with methyl hexanoate having a methyl group instead of the ethyl group found in ethyl hexanoate. Both are important aroma compounds in fruits like pineapple and African medlar (Vangueria infausta) .

Hexanoic Acid

  • Relevance: Hexanoic acid is the carboxylic acid precursor to ethyl hexanoate. The research often investigates the esterification of hexanoic acid to produce ethyl hexanoate for its desirable fruity aroma in various food and beverage applications .

Ethanol

  • Relevance: Ethanol is a crucial reactant in the esterification process to produce ethyl hexanoate. Additionally, ethanol content in alcoholic beverages significantly influences the production of esters like ethyl hexanoate and affects the overall aroma profile of the final product .
  • Relevance: Linalool, while structurally unrelated to ethyl hexanoate, is frequently studied alongside it in research related to aroma profiles, especially in alcoholic beverages and fruits . The interactions between these two compounds, particularly the masking effect of ethyl hexanoate on linalool's floral notes, are of significant interest in sensory science .

Acetaldehyde

  • Relevance: Although structurally dissimilar to ethyl hexanoate, acetaldehyde is relevant in the context of aroma research, particularly in alcoholic beverages like beer and wine. Studies often investigate the interplay between these compounds and their combined effects on the overall sensory perception of the beverage .

Properties

CAS Number

123-66-0

Product Name

Ethyl hexanoate

IUPAC Name

ethyl hexanoate

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

InChI

InChI=1S/C8H16O2/c1-3-5-6-7-8(9)10-4-2/h3-7H2,1-2H3

InChI Key

SHZIWNPUGXLXDT-UHFFFAOYSA-N

SMILES

CCCCCC(=O)OCC

Solubility

0.00 M
0.629 mg/mL at 25 °C
Soluble in most fixed oils and in propylene glycol, insoluble in water and glycerol
1ml in 2ml 70% ethanol (in ethanol)

Synonyms

Hexanoic Acid Ethyl Ester; Caproic Acid Ethyl Ester; Ethyl Caproate; Ethyl Capronate; Ethyl Hexanoate; NSC 8882

Canonical SMILES

CCCCCC(=O)OCC

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